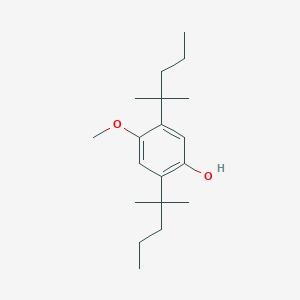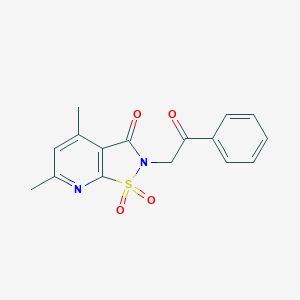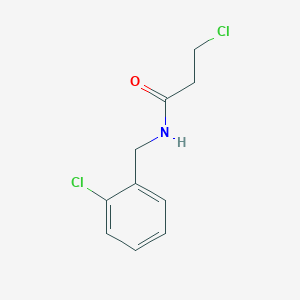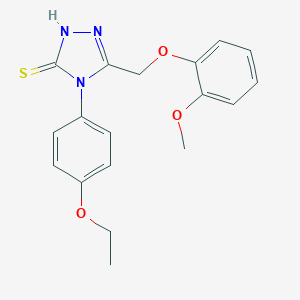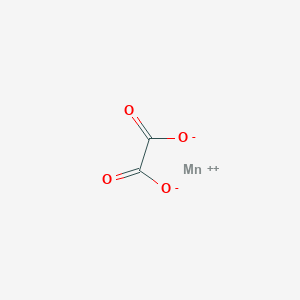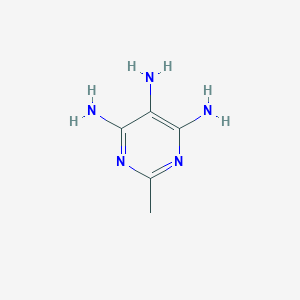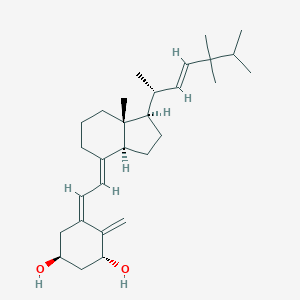
OH-Dmdh-D3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
OH-Dmdh-D3, also known as (2S,3S)-2,3-dihydroxy-N,N,N-trimethyl-1-propanaminium inner salt, is a chiral compound that is widely used in scientific research. It is a stable isotope-labeled compound that is used as a tracer in metabolic studies, pharmacokinetics, and drug discovery. OH-Dmdh-D3 is used to investigate the metabolism of drugs, nutrients, and endogenous compounds in vivo and in vitro.
Wirkmechanismus
OH-Dmdh-D3 is a stable isotope-labeled compound that is used as a tracer in metabolic studies. It is used to investigate the metabolism of drugs, nutrients, and endogenous compounds in vivo and in vitro. OH-Dmdh-D3 is incorporated into the molecule of interest and is used to track the fate of the molecule in the body. The incorporation of OH-Dmdh-D3 into the molecule of interest does not affect the biological activity of the molecule.
Biochemische Und Physiologische Effekte
OH-Dmdh-D3 has no known biochemical or physiological effects. It is a stable isotope-labeled compound that is used as a tracer in metabolic studies.
Vorteile Und Einschränkungen Für Laborexperimente
OH-Dmdh-D3 has several advantages for lab experiments. It is a stable isotope-labeled compound that is easily incorporated into the molecule of interest. It is also a non-radioactive tracer, which eliminates the need for special handling and disposal procedures. OH-Dmdh-D3 is also a highly sensitive tracer, which allows for the detection of small amounts of the molecule of interest. However, OH-Dmdh-D3 has some limitations for lab experiments. It is a relatively expensive tracer, which may limit its use in some studies. It is also a chiral compound, which may complicate the analysis of the molecule of interest.
Zukünftige Richtungen
OH-Dmdh-D3 has several potential future directions. It can be used to investigate the metabolism of new drugs and to determine their pharmacokinetics. It can also be used to study the metabolism of nutrients and endogenous compounds in different populations, such as infants, elderly, and diseased individuals. OH-Dmdh-D3 can also be used to investigate the effects of diet, exercise, and environmental factors on metabolism. Additionally, OH-Dmdh-D3 can be used to develop new analytical methods for the detection and quantification of small molecules in biological samples.
Synthesemethoden
OH-Dmdh-D3 is synthesized by reacting D3-methionine with formaldehyde and sodium cyanoborohydride. The reaction produces a mixture of diastereomers, which are separated by chromatography. The desired diastereomer is then converted to OH-Dmdh-D3 by hydrolysis with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
OH-Dmdh-D3 is used as a tracer in metabolic studies, pharmacokinetics, and drug discovery. It is used to investigate the metabolism of drugs, nutrients, and endogenous compounds in vivo and in vitro. OH-Dmdh-D3 is also used to study the pharmacokinetics of drugs and to determine the bioavailability, clearance, and distribution of drugs in the body.
Eigenschaften
CAS-Nummer |
104211-64-5 |
|---|---|
Produktname |
OH-Dmdh-D3 |
Molekularformel |
C29H46O2 |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R)-5,5,6-trimethylhept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C29H46O2/c1-19(2)28(5,6)16-14-20(3)25-12-13-26-22(9-8-15-29(25,26)7)10-11-23-17-24(30)18-27(31)21(23)4/h10-11,14,16,19-20,24-27,30-31H,4,8-9,12-13,15,17-18H2,1-3,5-7H3/b16-14+,22-10+,23-11-/t20-,24+,25-,26+,27-,29-/m1/s1 |
InChI-Schlüssel |
NIKMORRDAXLLOU-YXJZIJINSA-N |
Isomerische SMILES |
C[C@H](/C=C/C(C)(C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](C[C@H](C3=C)O)O)C |
SMILES |
CC(C)C(C)(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Kanonische SMILES |
CC(C)C(C)(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonyme |
1-hydroxy-24,24-dimethyl-22-dehydrovitamin D3 OH-DMDH-D3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



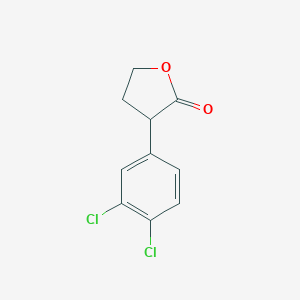
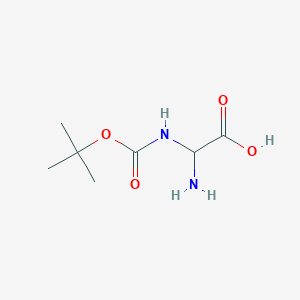
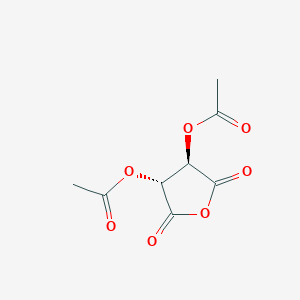
![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)
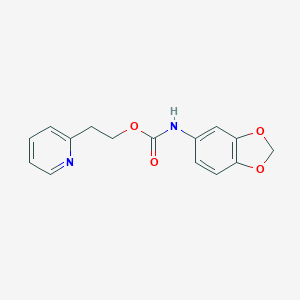
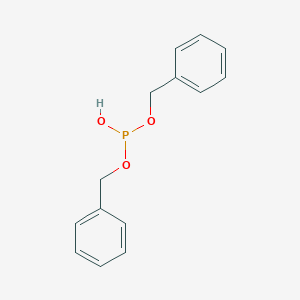
![Furo[2,3-B]pyridine-3-carbonitrile](/img/structure/B19604.png)
